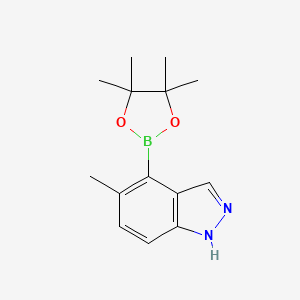

5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

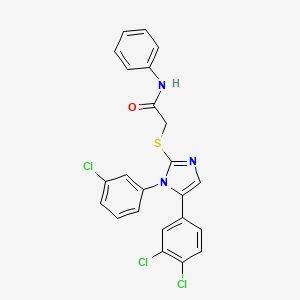

The compound “5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole” is a complex organic molecule. It contains an indazole ring, which is a type of heterocyclic aromatic organic compound. This ring is substituted with a methyl group at the 5-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 4-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indazole ring, which is a fused pyrazole and benzene ring. The substitutions at the 4- and 5-positions of the indazole ring would significantly influence the properties of the molecule .Chemical Reactions Analysis

As for the chemical reactions, this compound, like other indazoles, might undergo electrophilic substitution reactions. The boron-containing group could potentially be involved in Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the boron-containing group and the methyl substitution on the indazole ring could influence properties like solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis and Crystal Structure : This compound is a significant intermediate in the synthesis of 1H-indazole derivatives. It is synthesized through substitution reactions and its structure is confirmed by various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations are used for molecular structure optimization, demonstrating consistency with the experimental crystal structure. The study also investigates molecular electrostatic potential and frontier molecular orbitals of the compound (Ye et al., 2021).

Crystal Structure and DFT Study of Derivatives : Similar derivatives of this compound have been synthesized and their structures validated through spectroscopy and X-ray diffraction. DFT is used to calculate and confirm the molecular structures, and the physicochemical properties of these compounds are explored (Huang et al., 2021).

Vibrational Properties and Characterization

- Vibrational Properties Studies : The synthesized title compounds are characterized by spectroscopy and their single crystal structures are determined by X-ray diffraction. DFT and Time-Dependent DFT (TD-DFT) calculations are performed to analyze spectroscopic data, geometrical parameters, and vibrational properties of these compounds (Wu et al., 2021).

Microwave-Assisted Synthesis and Antioxidant Properties

- Microwave-Assisted Synthesis : This compound's derivatives are synthesized using microwave irradiation, enhancing yields and reducing reaction times. The synthesized tetrahydroindazoles are characterized and their in vitro antioxidant activity is evaluated, demonstrating moderate activity in certain assays (Polo et al., 2016).

Applications in Organic Synthesis

Boronate Ester Formation : The compound is used in microwave-assisted synthesis as a boronate ester, facilitating the production of heteroaryl-substituted benzimidazoles through Suzuki–Miyaura cross-coupling (Rheault et al., 2009).

Herbicide Development : Derivatives of this compound have been synthesized and assessed as potential paddy field herbicides. Some derivatives demonstrated good rice selectivity and potent herbicidal activity against annual weeds under controlled conditions (Hwang et al., 2005).

Zukünftige Richtungen

The future directions for research on this compound would depend on its intended applications. If it shows promising activity in biological systems, it could be further optimized and studied as a potential therapeutic agent. Alternatively, if it’s useful in synthetic chemistry, research might focus on improving its synthesis or exploring its reactivity .

Eigenschaften

IUPAC Name |

5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O2/c1-9-6-7-11-10(8-16-17-11)12(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQCECNPLRLVBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=NN3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2589589.png)

![2-(benzylthio)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2589591.png)

![1-methyl-4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2589593.png)

![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2589594.png)

![Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2589595.png)

![N-(2-ethoxyphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2589598.png)

![5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2589599.png)

![N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide](/img/structure/B2589601.png)

![3-[(3aS,6aR)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-N-[3-[methyl(prop-2-ynyl)amino]propyl]-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B2589602.png)

![2-(4-ethoxyphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2589606.png)